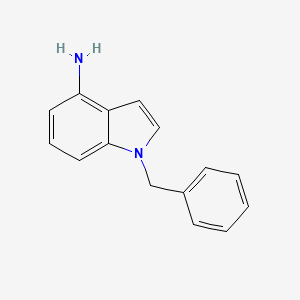

1-benzyl-1H-indol-4-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“1-benzyl-1H-indol-4-amine” is a compound with the molecular formula C15H14N2 . It is a derivative of indole, a heterocyclic compound that is important in many biological systems .

Synthesis Analysis

The synthesis of indole derivatives, including “this compound”, often involves complex reactions. For example, one method involves the use of transition-metal/quinone complexes as catalysts for the aerobic dehydrogenation of 3° indolines . Another method involves the copper-catalyzed one-pot multicomponent cascade reaction .Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code1S/C15H14N2/c16-14-7-4-8-15-13 (14)9-10-17 (15)11-12-5-2-1-3-6-12/h1-10H,11,16H2 . This indicates that the compound contains 15 carbon atoms, 14 hydrogen atoms, and 2 nitrogen atoms. Chemical Reactions Analysis

Indole derivatives, including “this compound”, can undergo a variety of chemical reactions. For example, they can participate in dehydrogenative alkylations using readily available alcohols as the alkylating reagents . They can also undergo detosylation/alkylation transformations with alkoxides/alcohols as the alkylation reagents .Physical And Chemical Properties Analysis

“this compound” is a solid compound that is highly soluble in water and other polar solvents . Its UV maxima are at 225 nm and 274 nm .Scientific Research Applications

Synthesis and Chemical Transformations

1-Benzyl-1H-indol-4-amine is a versatile chemical compound with applications in various synthesis and chemical transformation processes. It serves as an intermediate in the synthesis of complex organic compounds due to its reactive indole and benzyl amine functional groups. For example, it has been utilized in the one-pot aminobenzylation of aldehydes to generate a diverse array of 1,2-diarylethylamine derivatives, which can be further transformed into 2-aryl-substituted indoline derivatives through Buchwald–Hartwig amination (Wang et al., 2018). This process highlights the compound's utility in constructing bioactive natural products and pharmaceuticals.

Catalysis and Organic Synthesis

This compound plays a role in catalysis and organic synthesis, particularly in reactions involving aryl halides and nitrogen-containing reagents. Its use in palladium/imidazolium salt systems has demonstrated effectiveness in amination reactions, enabling the synthesis of benzophenone imines and primary amines through acid hydrolysis (Grasa et al., 2001). These reactions are crucial for the development of new pharmaceuticals and materials.

Antitumor and Medicinal Chemistry

In medicinal chemistry, derivatives of this compound have shown potential in the development of antitumor agents . Compounds such as N-(3-(1H-indol-4-yl)-5-(2-methoxyisonicotinoyl)phenyl)methanesulfonamide (LP-261) have demonstrated efficacy in cell viability and proliferation assays, suggesting their role in cancer therapy (Shetty et al., 2011). The compound's ability to induce cell cycle arrest and inhibit tubulin polymerization positions it as a valuable scaffold for antimitotic agents.

Organocatalysis

The indole core of this compound contributes to organocatalytic reactions , particularly in asymmetric synthesis. The compound has been involved in the development of new chiral amine catalysts for iminium catalysis, enabling the conjugate addition of indoles to alpha,beta-unsaturated aldehydes (Austin & MacMillan, 2002). This application underscores its importance in synthesizing biomedically relevant molecules with high enantioselectivity.

Future Directions

Mechanism of Action

Target of Action

1-Benzyl-1H-indol-4-amine is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives are known to bind with high affinity to multiple receptors, making them useful in the development of new biologically active compounds . .

Mode of Action

Indole derivatives are known to interact with their targets, causing various changes that contribute to their biological activities

Biochemical Pathways

Indole derivatives, including this compound, can affect various biochemical pathways. They have been found to possess diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that this compound may influence multiple biochemical pathways and their downstream effects.

Result of Action

Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that this compound may have diverse molecular and cellular effects.

properties

IUPAC Name |

1-benzylindol-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2/c16-14-7-4-8-15-13(14)9-10-17(15)11-12-5-2-1-3-6-12/h1-10H,11,16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXEHMLGBGHNYJV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=CC3=C(C=CC=C32)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(5-Chloro-1,2,3-thiadiazol-4-yl)methyl]-2,5-dimethylmorpholine](/img/structure/B2577823.png)

![ethyl 4-[2-(3-fluoroanilino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2577824.png)

![[4-(3-Methylimidazo[4,5-b]pyridin-2-yl)morpholin-2-yl]-piperidin-1-ylmethanone](/img/structure/B2577827.png)

![4-Propoxy-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]benzenesulfonamide](/img/structure/B2577832.png)

![N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]ethanesulfonamide](/img/structure/B2577836.png)

![N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)morpholine-4-carboxamide](/img/structure/B2577840.png)

![N-[3-fluoro-4-(4-phenyl-1-piperazinyl)phenyl]-2-(4-morpholinyl)acetamide](/img/structure/B2577844.png)